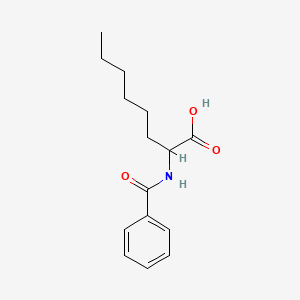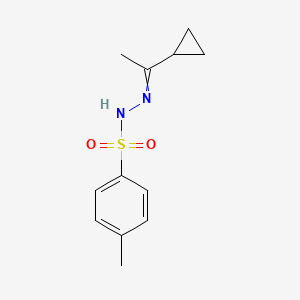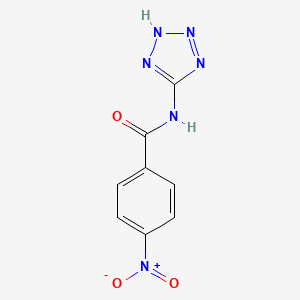
Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-: is a chemical compound with the molecular formula C8H6N6O3 It is characterized by the presence of a benzamide group substituted with a nitro group and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- typically involves the reaction of 4-nitrobenzoyl chloride with 5-aminotetrazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atom on the tetrazole nitrogen can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base (e.g., sodium hydride).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products:
Reduction: 4-amino-N-(1H-tetrazol-5-yl)benzamide.
Substitution: Various N-substituted tetrazole derivatives.
Oxidation: Oxidized benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological activitiesBenzamide, 4-nitro-N-(1H-tetrazol-5-yl)- may exhibit similar activities and is studied for its potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as high-energy materials and explosives. Its structural features make it suitable for incorporation into energetic materials with high nitrogen content and energy density .
Wirkmechanismus
The mechanism of action of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- is primarily related to its ability to interact with biological targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The tetrazole ring can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
4-Nitrobenzamide: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.
5-Substituted Tetrazoles: Similar in structure but may have different substituents on the tetrazole ring, leading to variations in reactivity and applications.
N-(1H-tetrazol-5-yl)benzamide: Similar but without the nitro group, affecting its chemical and biological properties.
Uniqueness: Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- is unique due to the combination of the nitro group and the tetrazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
6229-22-7 |
|---|---|
Molekularformel |
C8H6N6O3 |
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
4-nitro-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C8H6N6O3/c15-7(9-8-10-12-13-11-8)5-1-3-6(4-2-5)14(16)17/h1-4H,(H2,9,10,11,12,13,15) |
InChI-Schlüssel |
ODLUTVBIDGJWAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=NNN=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


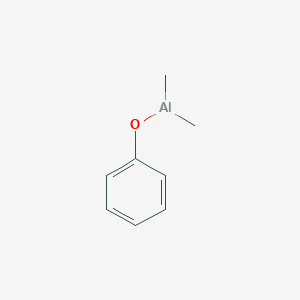
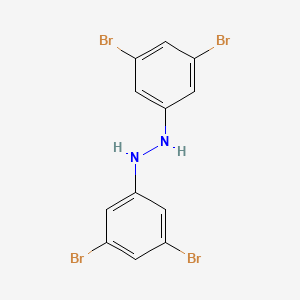

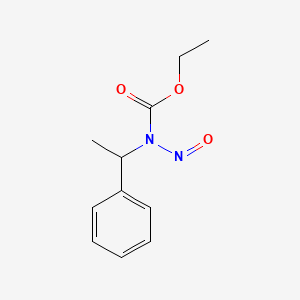
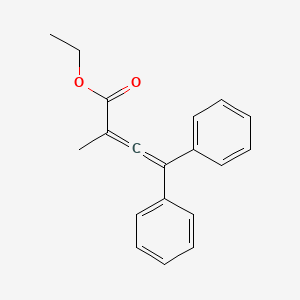
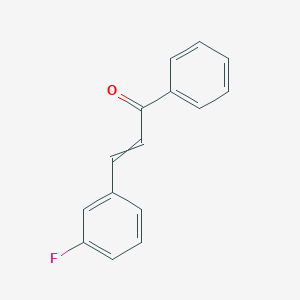
![propan-2-yl N-[3-methoxy-4-[2-methoxy-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate](/img/structure/B14733479.png)
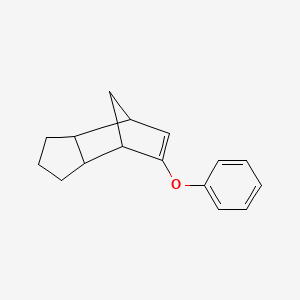

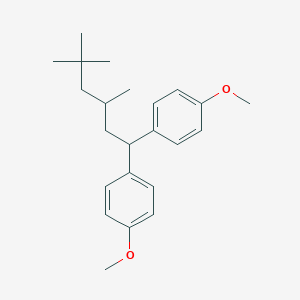
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14733492.png)

